molecular formula C11H15NO2 B136938 3-Hydroxy-3-phenylpentanamide CAS No. 131802-69-2

3-Hydroxy-3-phenylpentanamide

Cat. No. B136938
M. Wt: 193.24 g/mol
InChI Key: MOHYRCCDARWQRM-UHFFFAOYSA-N
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Description

The compound 3-Hydroxy-3-phenylpentanamide is a chemical structure that is related to various other compounds with potential biological activities. While the provided papers do not directly discuss 3-Hydroxy-3-phenylpentanamide, they do provide insights into similar compounds which can be used to infer certain aspects of its chemistry. For instance, the paper on 4-hydroxy-3-phenylbutanamide monohydrate discusses a structurally related compound and its solid-state structure, which is stabilized by a network of hydrogen bonds .

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxy-3-phenylbutanamide, involves the condensation of styrene oxide with malonic ester, followed by hydrolysis and decarboxylation to yield the desired product . This method could potentially be adapted for the synthesis of 3-Hydroxy-3-phenylpentanamide by altering the length of the carbon chain in the initial reactants.

Molecular Structure Analysis

The molecular structure of 4-hydroxy-3-phenylbutanamide, a compound similar to 3-Hydroxy-3-phenylpentanamide, has been determined by X-ray crystallography. The structure is characterized by a staggered configuration at the central carbon bond to minimize steric hindrance, and the crystal structure is supported by a three-dimensional network of hydrogen bonds .

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of 3-Hydroxy-3-phenylpentanamide, they do provide information on related compounds. For example, 3-phenylpropenes are studied as mechanism-based inhibitors for dopamine beta-hydroxylase, which suggests that the phenylpropene moiety can participate in radical mechanisms under certain conditions . Additionally, 3-Hydroxy-2-(trialkylsilyl)phenyl triflates are used as precursors for hydroxyarynes, indicating that hydroxyphenyl compounds can undergo transformations such as the Brook rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-3-phenylpentanamide can be inferred from related compounds. The solid-state structure of 4-hydroxy-3-phenylbutanamide suggests that similar compounds may exhibit strong intermolecular hydrogen bonding, which could affect their solubility and melting points . The reactivity of the phenylpropene group in related compounds indicates that 3-Hydroxy-3-phenylpentanamide may also be susceptible to radical reactions and could act as an inhibitor for certain enzymes .

Scientific Research Applications

Anticonvulsant Activity

3-Hydroxy-3-phenylpentanamide, also referred to as DL-HEPP, has been primarily studied for its anticonvulsant properties. Studies have explored its effects and compared them with traditional antiepileptic drugs like valproate. Research has shown that DL-HEPP and its enantiomers have significant anticonvulsant activity, particularly against pentylenetetrazol-induced seizures. Notably, the therapeutic indices of DL-HEPP and its enantiomers were found to be better than valproate, suggesting a potential role in clinical applications for epilepsy treatment (Se et al., 2013).

GABAB Receptor Antagonist Properties

Further studies highlighted the role of 3-Hydroxy-3-phenylpentanamide and its derivatives as metabotropic GABAB receptor antagonists. These antagonists were protective against absence seizures, with research focusing on characterizing their anticonvulsant profile in various acute seizure models. The toxicities of these compounds were limited, and they demonstrated protection against multiple types of seizures without causing significant adverse effects like hypothermia or reduced locomotor activity. This suggests a potential for developing safer antiepileptic drugs (Pagès et al., 2021).

Molecular Modulation in the Brain

Research on 3-Hydroxy-3-phenylpentanamide also delved into its molecular actions in the brain, particularly its interaction with GABAA and GABAB receptors. Studies demonstrated that while the compound did not significantly displace GABA from GABAA receptors, it showed some activity at GABAB receptors. This suggests a potential role as a negative modulator of GABA, contributing to its anticonvulsant effects. The exact mechanism of action remains to be fully understood, but these findings open pathways for further exploration of its therapeutic potential (Meza-Toledo & Bowery, 2008).

Safety And Hazards

The safety information for 3-Hydroxy-3-phenylpentanamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Relevant Papers One relevant paper found discusses the reversal of GABA-mediated inhibition of the electrically and potassium chloride evoked [3H]-GABA release from rat substantia nigra slices by DL-3-hydroxy-3-phenylpentanamide . This suggests potential neurological applications for this compound.

properties

IUPAC Name

3-hydroxy-3-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-11(14,8-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHYRCCDARWQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)N)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927354
Record name 3-Hydroxy-3-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-phenylpentanamide

CAS RN

131802-69-2, 5579-03-3
Record name β-Ethyl-β-hydroxybenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131802-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxy-beta-ethyl-phenylpropionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-phenylpentamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131802692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SE Meza-Toledo… - African Journal of …, 2013 - academicjournals.org
… DL-3-hydroxy-3-phenylpentanamide (DL-HEPP) is an … ammonia to give (+)-3-hydroxy-3phenylpentanamide ((+)-HEPP) … synthesis of 3-hydroxy-3phenylpentanamide (HEPP) and the …
Number of citations: 2 academicjournals.org
SE Meza-Toledo, E Juárez-Carvajal… - Arzneimittel …, 1998 - europepmc.org
… The anticonvulsant activities of (+/-)-3-hydroxy-3-phenylpentanamide (3) and compound 4 were antagonized by DL-baclofen. This, and the protecting activity of 3 in the genetic-absence-…
Number of citations: 14 europepmc.org
SE Meza-Toledo, MT Zenteno-Garcia… - Arzneimittel …, 1990 - europepmc.org
The anticonvulsant activity of a homologous series of phenyl alcohol amides is described.(+-)-2-Hydroxy-2-phenylbutyramide (1),(+-)-3-hydroxy-3-phenylpentanamide (2) and (+-)-4-…
Number of citations: 28 europepmc.org
SE Meza-Toledo, D Martínez-Muñoz… - Arzneimittel …, 1998 - europepmc.org
The inhibition of the specific R-[3H]-baclofen binding to GABAB (gamma-aminobutyric acid) sites by a homologous series of phenyl alcohol amides was tested in rat brain synaptic …
Number of citations: 2 europepmc.org
N Pagès, P Maurois, P Bac, S Meza-Toledo… - Epilepsy Research, 2021 - Elsevier
Introduction DL-3-hydroxy-3-phenylpentanamide (HEPP) and DL-3-hydroxy-3-(4′chlorophenyl)-pentanamide (Cl-HEPP) are phenyl-alcohol-amides that are metabotropic GABAB …
Number of citations: 3 www.sciencedirect.com

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